molecular formula C14H12N2O4S2 B3005389 N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 380347-76-2

N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B3005389
CAS No.: 380347-76-2
M. Wt: 336.38
InChI Key: GJJYIQJJIOIBKP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a sulfonamide group attached to a benzoxazole ring

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is used as a building block in organic synthesis. It is also used in the development of new synthetic methodologies and as a ligand in coordination chemistry.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to study the binding sites of various enzymes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may have applications as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Future Directions

The future research directions for this compound would likely depend on its potential applications. Given its structural features, it could be of interest in the development of new pharmaceuticals or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol compound in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl halide in the presence of a suitable catalyst.

    Sulfonamide Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole: Lacks the sulfonamide group but has similar structural features.

    2-sulfanyl-1,3-benzoxazole-5-sulfonamide: Lacks the methoxyphenyl group but retains the sulfonamide and sulfanyl groups.

    N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide: Lacks the sulfanyl group but has the methoxyphenyl and sulfonamide groups.

Uniqueness: N-(4-methoxyphenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is unique due to the presence of all three functional groups (methoxyphenyl, sulfanyl, and sulfonamide) attached to the benzoxazole ring. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-19-10-4-2-9(3-5-10)16-22(17,18)11-6-7-13-12(8-11)15-14(21)20-13/h2-8,16H,1H3,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYIQJJIOIBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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